molecular formula C20H17N3O5 B11711205 N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide

Cat. No.: B11711205
M. Wt: 379.4 g/mol
InChI Key: IGAUDOMMXWIPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and a phenylethyl moiety. The presence of the nitro group and the methyl group on the phenyl ring adds to its chemical diversity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the nitration of a methyl-substituted phenyl compound to introduce the nitro group. This is followed by the formation of an amide bond through a coupling reaction between the nitrophenyl amine and a furan-2-carboxylic acid derivative. The reaction conditions usually require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and the phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) or alkylating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan or phenyl rings.

Scientific Research Applications

N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group and the amide bond play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 2-Fluorodeschloroketamine

Uniqueness

N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. The presence of the furan ring and the nitro group distinguishes it from other similar compounds, providing unique opportunities for its application in various fields.

Properties

Molecular Formula

C20H17N3O5

Molecular Weight

379.4 g/mol

IUPAC Name

N-[1-(2-methyl-4-nitroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide

InChI

InChI=1S/C20H17N3O5/c1-13-12-15(23(26)27)9-10-16(13)21-19(18(24)14-6-3-2-4-7-14)22-20(25)17-8-5-11-28-17/h2-12,19,21H,1H3,(H,22,25)

InChI Key

IGAUDOMMXWIPAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.